4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a pyrrolone core structure with various functional groups, including a chlorobenzoyl group, a hydroxy group, a morpholin-4-yl ethyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions
Preparation of Pyrrolone Core: The pyrrolone core can be synthesized via a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a diketone.
Introduction of Chlorobenzoyl Group: The chlorobenzoyl group can be introduced using 4-chlorobenzoyl chloride in the presence of a base, such as triethylamine, under reflux conditions.
Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using reagents like hydrogen peroxide or a suitable oxidizing agent.
Morpholin-4-yl Ethyl Group Addition: The morpholin-4-yl ethyl group can be added via a nucleophilic substitution reaction using morpholine and an appropriate alkylating agent.
Phenyl Group Introduction: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction using phenylboronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzoyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: The phenyl group can be further functionalized through coupling reactions such as Suzuki-Miyaura or Heck coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Coupling: Phenylboronic acid, palladium catalysts.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Coupling: Biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a pharmacophore. The presence of the morpholine ring and the hydroxy group suggests that it could interact with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The chlorobenzoyl and morpholine groups are common motifs in drug design, indicating possible applications in developing new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In a biological context, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the hydroxy group suggests potential interactions through hydrogen bonding, while the morpholine ring could engage in hydrophobic interactions or act as a proton acceptor.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-6-{5-[(2-morpholin-4-ylethyl)amino]-1,2-benzisoxazol-3-yl}benzene-1,3-diol
- 4-chlorobenzoyl chloride
Uniqueness
Compared to similar compounds, 4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one stands out due to its unique combination of functional groups. The presence of both a morpholine ring and a hydroxy group provides a distinctive set of chemical properties and potential biological activities. Additionally, the pyrrolone core structure offers a versatile scaffold for further chemical modifications.
Properties
Molecular Formula |
C23H23ClN2O4 |
---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(2-morpholin-4-ylethyl)-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H23ClN2O4/c24-18-8-6-17(7-9-18)21(27)19-20(16-4-2-1-3-5-16)26(23(29)22(19)28)11-10-25-12-14-30-15-13-25/h1-9,20,27H,10-15H2/b21-19+ |
InChI Key |
RSTZUWNORQNJEP-XUTLUUPISA-N |
Isomeric SMILES |
C1COCCN1CCN2C(/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C2=O)C4=CC=CC=C4 |
Canonical SMILES |
C1COCCN1CCN2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.